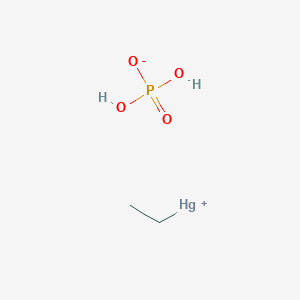
Ethylmercury phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylmercury phosphate is a chemical compound with the molecular formula C₂H₇HgO₄P It consists of a dihydrogen phosphate anion and an ethylmercury cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethylmercury(1+) typically involves the reaction of ethylmercury chloride with potassium dihydrogen phosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of dihydrogen phosphate;ethylmercury(1+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Ethylmercury phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert ethylmercury to elemental mercury or other mercury compounds.
Substitution: The ethyl group can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with dihydrogen phosphate;ethylmercury(1+) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric phosphate, while reduction could produce elemental mercury.
科学的研究の応用
Ethylmercury phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Employed in the production of certain specialized chemicals and materials.
作用機序
The mechanism of action of dihydrogen phosphate;ethylmercury(1+) involves its interaction with biological molecules. The ethylmercury cation can bind to thiol groups in proteins, disrupting their function. This interaction can lead to cellular toxicity and other adverse effects.
類似化合物との比較
Similar Compounds
Methylmercury(1+) dihydrogen phosphate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury(1+) dihydrogen phosphate: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
Ethylmercury phosphate is unique due to its specific combination of the dihydrogen phosphate anion and the ethylmercury cation. This combination imparts distinct chemical properties and reactivity compared to other mercury-containing compounds.
特性
分子式 |
C2H7HgO4P |
|---|---|
分子量 |
326.64 g/mol |
IUPAC名 |
dihydrogen phosphate;ethylmercury(1+) |
InChI |
InChI=1S/C2H5.Hg.H3O4P/c1-2;;1-5(2,3)4/h1H2,2H3;;(H3,1,2,3,4)/q;+1;/p-1 |
InChIキー |
ZHCJUZJGMJDUKJ-UHFFFAOYSA-M |
正規SMILES |
CC[Hg+].OP(=O)(O)[O-] |
同義語 |
ethyl mercury phosphate ethylmercuric phosphate ethylmercury phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















